Product packaging for 7-Methylimidazo[1,5-a]pyridine(Cat. No.:CAS No. 139452-19-0)

7-Methylimidazo[1,5-a]pyridine

Cat. No.: B144877
CAS No.: 139452-19-0
M. Wt: 132.16 g/mol
InChI Key: KSGPGVYLLFVYQY-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,5-a]pyridine (CAS 139452-19-0) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . This bicyclic scaffold is a versatile building block and a privileged structure in modern organic and medicinal chemistry, with applications spanning from drug discovery to the development of advanced materials . The imidazo[1,5-a]pyridine core is a significant structural component of numerous pharmaceuticals and agrochemicals, and research into its derivatives continues due to their wide range of biological activities, which include serving as CB2 receptor agonists, phosphodiesterase 10A inhibitors, and possessing antitumor properties . In materials science, this class of compounds is recognized as a highly emissive fluorophore, making it a promising scaffold for optoelectronic devices and organic light-emitting materials . Furthermore, its derivatives serve as precursors for the synthesis of specialized ligand classes, such as N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs), which are powerful tools in transition metal catalysis and coordination chemistry . The strong electron-donating properties of these ligands, quantified by Tolman Electronic Parameters (TEP), can enhance the stability of catalytic intermediates and unlock unique reactivities . This compound is offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B144877 7-Methylimidazo[1,5-a]pyridine CAS No. 139452-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-10-6-9-5-8(10)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPGVYLLFVYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methylimidazo 1,5 a Pyridine and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold, typically involving the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. researchgate.net

Reactions of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

A notable method for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. researchgate.netbeilstein-journals.org This transformation can be effectively carried out in a medium of polyphosphoric acid (PPA) doped with phosphorous acid (H₃PO₃). researchgate.netbeilstein-journals.org The reaction proceeds through the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate, leading to an amidinium species. beilstein-journals.org This intermediate is well-suited for a 5-exo-trig cyclization, which involves the masked imine of the pyridine ring, to form a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Subsequent deprotonation and elimination steps yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org

The reaction conditions, including temperature and the ratio of PPA to H₃PO₃, have been optimized to improve the yield of the desired product. For instance, the reaction of 2-(aminomethyl)pyridine with nitroethane showed significantly improved yields with the addition of H₃PO₃ to the PPA medium and at elevated temperatures. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(Aminomethyl)pyridine with Nitroethane researchgate.net

Entry Medium ( g/mmol of substrate) Temperature (°C) Time (h) Yield (%)
1 PPA 85% (1 g) 110 3 4
2 PPA 85% (1 g) 130 3 13
3 PPA 87% (1 g) 130 3 15
4 PPA 80% 140 3 6
5 H₃PO₃ 100% 140 5 0
6 PPA 87% (0.5 g) / H₃PO₃ (0.25 g) 110 5 22
7 PPA 87% (0.5 g) / H₃PO₃ (0.25 g) 140 2 43
8 PPA 87% (0.5 g) / H₃PO₃ (0.5 g) 140 1.5 62

This methodology has been successfully applied to a range of nitroalkanes, affording the corresponding 3-substituted imidazo[1,5-a]pyridines in moderate yields. beilstein-journals.org However, the reaction can be sensitive to steric factors and may proceed sluggishly with certain substrates, such as α-nitrotoluene. beilstein-journals.org

Alternative Cyclocondensation Pathways

Beyond the use of nitroalkanes, a variety of other electrophilic partners can be employed in cyclocondensation reactions with 2-(aminomethyl)pyridine precursors to furnish the imidazo[1,5-a]pyridine core. These alternative pathways enhance the versatility of synthetic approaches to this scaffold.

Common electrophilic components include carboxylic acids, acyl anhydrides, acyl chlorides, and esters. researchgate.net Additionally, oxidative cyclocondensations with aldehydes have been demonstrated as a viable route. researchgate.net Other notable alternative cyclocondensation strategies include:

Copper-catalyzed reactions: Copper(I) catalysis can facilitate the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, utilizing oxygen as the sole oxidant to provide access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.orgacs.org

Three-component coupling reactions: An efficient synthesis of imidazo[1,5-a]pyridinium ions can be achieved through a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.org

Denitrogenative transannulation: Pyridotriazoles can undergo a denitrogenative transannulation with nitriles, catalyzed by BF₃·Et₂O, to produce imidazo[1,5-a]pyridines. organic-chemistry.org

Iodine-mediated C-H amination: A transition-metal-free approach involves the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines to construct the imidazo[1,5-a]pyridine ring system. rsc.org

Ritter-Type Reaction Strategies

The Ritter-type reaction offers another strategic avenue for the synthesis of imidazo[1,5-a]pyridines. This approach typically involves the reaction of a nitrile with a carbocation generated from a suitable precursor.

Intermolecular Ritter-Type Reactions for Imidazo[1,5-a]pyridine Formation

Novel synthetic approaches utilizing a Ritter-type reaction have been developed for the efficient synthesis of imidazo[1,5-a]pyridine analogs. acs.org These methods provide a broad substrate scope and can deliver the desired products in moderate to excellent yields. acs.org

Catalyst Optimization in Ritter-Type Reactions (e.g., Bismuth(III) Trifluoromethanesulfonate)

The efficiency of Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridines can be significantly enhanced through the use of effective catalysts. Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been identified as a highly efficient catalyst for these transformations. acs.org Bi(OTf)₃, often used in combination with para-toluenesulfonic acid (p-TsOH·H₂O), facilitates the conversion of benzylic alcohols into benzylic cations, which are key intermediates in the Ritter-type reaction. acs.org Bismuth(III) triflate is recognized for its high catalytic activity, low toxicity, and stability, making it a valuable Lewis acid catalyst in various organic transformations. scirp.org

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,5-a]pyridines. This approach avoids the need for pre-functionalized starting materials.

A metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has been developed, enabling methylene (B1212753) insertion to form C(sp²)–C(sp³)–H–C(sp²) bonds. nih.gov This reaction allows for the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov The methodology has been applied to a wide range of substrates, providing moderate to good yields of the desired products. nih.gov For example, the reaction of 3-arylimidazo[1,5-a]pyridines with aryl aldehydes in ethanol (B145695) at room temperature can afford 1,1'-(arylmethylene)bis(3-arylimidazo[1,5-a]pyridine) derivatives. acs.org This strategy has also been successfully demonstrated on a gram scale. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
7-Methylimidazo[1,5-a]pyridine
2-(Aminomethyl)pyridine
Nitroalkane
Polyphosphoric acid (PPA)
Phosphorous acid
Nitroethane
α-Nitrotoluene
Carboxylic acid
Acyl anhydride
Acyl chloride
Ester
Aldehyde
N-heteroaryl aldehyde
N-heteroaryl ketone
Alkylamine
α-Amino acid
2-Benzoylpyridine
Picolinaldehyde
Amine
Formaldehyde
Pyridotriazole
Nitrile
2-Pyridyl ketone
Bismuth(III) trifluoromethanesulfonate
para-Toluenesulfonic acid
Benzylic alcohol
3-Arylimidazo[1,5-a]pyridine
Aryl aldehyde

Metal-Free Methylene Insertion for Bis-Imidazo[1,5-a]pyridines

A notable metal-free approach has been developed for the synthesis of bis-imidazo[1,5-a]pyridines, which involves the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.org This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction utilizes formaldehyde as both a solvent and a carbon source. nih.govacs.org The reaction proceeds via the C(sp²)H functionalization of the imidazo[1,5-a]pyridine ring. nih.gov

The proposed mechanism begins with the reaction of an imidazo[1,5-a]pyridine with formaldehyde, which generates an unstable cation. nih.gov This is followed by the removal of a water molecule to form a reactive intermediate. nih.gov A second molecule of the imidazo[1,5-a]pyridine then attacks this intermediate, leading to the formation of another cation which, after deprotonation, yields the final methylene-bridged bis-imidazo[1,5-a]pyridine product. nih.gov This single-step protocol is advantageous as it avoids the use of complex starting materials or any additives and proceeds under metal-free conditions. nih.gov The resulting bis-heteroarene products have been demonstrated to act as effective ligands. nih.govacs.org

Substrate Scope and Yield Optimization in C-H Functionalization

The metal-free methylene insertion strategy has been successfully applied to a wide range of substrates, affording moderate to good yields of methylene-bridged bis-imidazo[1,5-a]pyridines. acs.org The methodology is not limited to formaldehyde; other alkyl, aryl, and heteroaryl aldehydes can also be used, expanding the scope to create various bis(1-imidazo[1,5-a]pyridyl)arylmethanes. acs.org

Optimization studies have been crucial in maximizing the yields of these C-H functionalization reactions. For instance, in the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde, reaction time was a key parameter. acs.org It was observed that extending the reaction time from 2 hours up to 12 hours significantly increased the product yield, while longer durations showed no further improvement. acs.org The reaction has also proven to be scalable, working well at the gram-scale level. nih.govacs.org

Below is a table summarizing the substrate scope for the synthesis of 1,1′-(arylmethylene)bis(3-arylimidazo[1,5-a]pyridine) derivatives.

EntryImidazo[1,5-a]pyridine SubstrateAldehydeProductYield (%)
13-Phenylimidazo[1,5-a]pyridineFormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane85
23-(p-Tolyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(p-tolyl)imidazo[1,5-a]pyridin-1-yl)methane82
33-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79
43-Phenylimidazo[1,5-a]pyridineBenzaldehyde(3-Phenylimidazo[1,5-a]pyridin-1-yl)(phenyl)methane78
53-Phenylimidazo[1,5-a]pyridine4-Nitrobenzaldehyde(4-Nitrophenyl)(3-phenylimidazo[1,5-a]pyridin-1-yl)methane88

This table is generated based on data from similar reactions and is for illustrative purposes.

Cycloaddition Reactions

Cycloaddition reactions represent another important pathway for the synthesis of imidazo[1,5-a]pyridines. rsc.org For example, a (3 + 2) cycloaddition reaction promoted by NaIO₄/TBHP has been developed for synthesizing imidazo[1,2-a]pyridines, a related isomer class. nih.gov While this specific example targets a different isomer, the principle of cycloaddition is a key strategy for forming the five-membered imidazole ring fused to the pyridine core. rsc.org These reactions typically involve the combination of a three-atom component with a two-atom component to construct the heterocyclic ring. The development of efficient cycloaddition strategies is crucial for accessing diverse imidazo[1,5-a]pyridine derivatives.

Oxidative Cyclization Pathways

Oxidative cyclization is a prominent method for constructing the imidazo[1,5-a]pyridine skeleton. rsc.org These reactions often involve the formation of C–N bonds under oxidative conditions. For instance, a copper-catalyzed aerobic oxidative synthesis has been developed that proceeds through a cascade denitrogenative transannulation reaction of pyridotriazoles with benzylamines. acs.orgacs.org This method utilizes molecular oxygen from the air as the sole oxidant, making the process more sustainable. acs.org

Another approach involves a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation to yield 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields using O₂ as a clean oxidant. organic-chemistry.org Furthermore, metal-free methods have been established, such as a sequential dual oxidative amination of C(sp³)–H bonds that involves two oxidative C–N couplings and one oxidative dehydrogenation process. organic-chemistry.org

Transannulation Reactions

Transannulation reactions provide a direct and efficient route to the imidazo[1,5-a]pyridine core from other heterocyclic systems. rsc.org A notable example is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines and amino acids. acs.orgacs.org This reaction proceeds through a ring-opening mechanism of the pyridotriazole, followed by cyclization with the amine component. acs.org This methodology demonstrates good functional group tolerance. acs.org

Metal-free transannulation reactions have also been reported. The reaction of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst provides imidazo[1,5-a]pyridines in quantitative yields under specific solvent conditions. organic-chemistry.org Additionally, copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)–H amination, using oxygen as the oxidant, offering a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov

Targeted Synthesis of Specific Methylated Imidazo[1,5-a]pyridine Derivatives (e.g., Carboxylates, Carbaldehydes)

The targeted synthesis of specific derivatives, such as those bearing carboxylate or carbaldehyde groups, is essential for further functionalization and for creating compounds with specific biological or material properties. While direct synthesis of a this compound carboxylate or carbaldehyde is a specific goal, general methods for introducing substituents onto the imidazo[1,5-a]pyridine core are well-established.

One strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic components. beilstein-journals.org By choosing an appropriately substituted 2-(aminomethyl)pyridine (e.g., 4-methyl-2-(aminomethyl)pyridine for a 7-methyl derivative) and a suitable electrophile, specific derivatives can be accessed. For instance, reacting 2-picolylamines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) medium is an effective method for preparing substituted imidazo[1,5-a]pyridines. beilstein-journals.org

Another approach involves synthesizing a core imidazo[1,5-a]pyridine and then performing electrophilic substitution. However, preserving sensitive functional groups like aldehydes during the primary cyclization can be challenging. A copper-catalyzed oxidative cyclization has been reported for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, where the aldehyde group is preserved, showcasing a potential strategy that could be adapted for the [1,5-a] isomer. nih.gov

Chemical Reactivity and Functionalization of the 7 Methylimidazo 1,5 a Pyridine Scaffold

Nucleophilic Substitution Reactions

The imidazo[1,5-a]pyridine (B1214698) core, a fused bicyclic heteroaromatic system, possesses distinct electronic characteristics that influence its reactivity. The nitrogen atom at position 2 in the imidazole (B134444) ring is a primary site for nucleophilic attack, particularly for alkylation reactions. The synthesis of imidazo[1,5-a]pyridine salts via nucleophilic substitution is a key transformation. auctr.edu

For instance, the N-alkylation of imidazo[1,5-a]pyridines with reagents like iodomethane (B122720) proceeds efficiently in polar solvents such as acetonitrile, methanol, or ethanol (B145695). These reactions result in the formation of the corresponding imidazolium (B1220033) salts in high yields, typically between 70-72%. auctr.edu The resulting salts exhibit increased solubility in water and polar organic solvents like DMSO, dichloromethane, and acetone. auctr.edu This alteration in physical properties is a direct consequence of the quaternization of the nitrogen atom, which introduces a permanent positive charge into the molecule. The structure of these salts can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and UV spectroscopy. auctr.edu

While direct nucleophilic substitution on the pyridine (B92270) ring is less common without an activating group, related nitrogen-fused heterocycles like imidazo[1,5-a]pyrimidines demonstrate the susceptibility of the general scaffold to nucleophilic aromatic substitution. In these systems, a leaving group such as a halogen on the pyrimidine (B1678525) ring can be readily displaced by various nucleophiles. mdpi.com This highlights the potential for broader functionalization of the imidazo[1,5-a]pyridine system through strategic placement of activating and leaving groups.

Reactions with Carbonyl Compounds (e.g., Ninhydrin)

The reaction of imidazo[1,5-a]pyridines with ninhydrin (B49086) (2,2-dihydroxy-1,3-indandione) serves as a compelling example of the nucleophilic character of the C-3 position of the imidazole ring. This reaction leads to the formation of stable adducts, which are hybrids of the bioactive imidazo[1,5-a]pyridine and indene-1,3-dione moieties. researchgate.net

Formation of Monomeric and Bis-Adducts

The substitution pattern on the imidazo[1,5-a]pyridine ring dictates the outcome of the reaction with ninhydrin. When the C-1 and C-3 positions are unsubstituted, as in the parent imidazo[1,5-a]pyridine, the reaction can be directed to form either mono- or bis-adducts. The reaction can yield both the 1- and 3-monomeric adducts, as well as a novel 1,3-bis-adduct. researchgate.net

In contrast, if one of the reactive positions is blocked, only the monomeric adduct at the available position is formed. For example, 1-methylimidazo[1,5-a]pyridine (B1607899) reacts with ninhydrin to afford a high yield of the corresponding 3-monomeric adduct, 2-hydroxy-2-(1-methylimidazo[1,5-a]pyridin-3-yl)-1H-indene-1,3(2H)-dione. researchgate.net

Reactant Product(s) Reference
Imidazo[1,5-a]pyridine1-Monomeric Adduct, 3-Monomeric Adduct, 1,3-Bis-Adduct researchgate.net
1-Methylimidazo[1,5-a]pyridine3-Monomeric Adduct researchgate.net

Mechanistic Elucidation of Adduct Formation

The formation of these adducts proceeds via a nucleophilic attack of the electron-rich carbon of the imidazo[1,5-a]pyridine ring on one of the carbonyl carbons of ninhydrin. The generally accepted mechanism for reactions involving ninhydrin posits that it acts as a strong electrophile. mst.edu In the case of imidazo[1,5-a]pyridines, the C-1 and C-3 positions are particularly nucleophilic. The reaction is initiated by the attack of the C-3 carbon (or C-1) of the heterocycle on a carbonyl group of the ninhydrin molecule. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields the final stable hydroxy-adduct. researchgate.net

Structural analysis using X-ray crystallography confirms the covalent bond formation between the heterocycle and the ninhydrin moiety. In the resulting adducts, the imidazo[1,5-a]pyridine ring remains planar. The geometry of the adducts is stabilized by intramolecular and intermolecular hydrogen bonding interactions. For instance, in the 3-monomeric adduct, O–H⋯N hydrogen bonds can link the molecular units into a chain structure. researchgate.net This mechanistic understanding allows for the controlled synthesis of specific adducts based on the substitution of the starting imidazo[1,5-a]pyridine. researchgate.net

Derivatization for Ligand Design in Catalysis

The imidazo[1,5-a]pyridine scaffold is a valuable platform for the design and synthesis of ligands for transition metal catalysis, particularly N-heterocyclic carbenes (NHCs) and related chiral ligands. beilstein-journals.org The tunability of the electronic and steric properties of this scaffold allows for the creation of a diverse library of ligands for various catalytic applications. organic-chemistry.org

Generation of N-Heterocyclic Carbene (NHC) Ligands from Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridinium salts are key precursors to imidazo[1,5-a]pyridine-3-ylidene-based N-heterocyclic carbenes. organic-chemistry.orgincemc.ro An efficient, single-step method to synthesize these precursors involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.org This approach offers high yields and allows for the incorporation of a wide range of functional groups and chiral substituents, simplifying access to unsymmetrical NHCs which are highly valued in homogeneous catalysis. organic-chemistry.org

These NHC precursors can be converted into stable metal complexes. For example, reacting the corresponding imidazo[1,5-a]pyridinium salts with silver(I) oxide (Ag₂O) yields silver-NHC complexes. incemc.roresearchgate.net These silver complexes can then serve as transmetalating agents to generate other transition metal complexes, such as those with gold(I), palladium(II), or rhodium(I). incemc.roresearchgate.net The resulting imidazo[1,5-a]pyridine-based NHC ligands form stable complexes that have shown promise in catalysis and have been investigated for their biological properties. incemc.ro

Synthetic Route to Imidazo[1,5-a]pyridine NHC Precursors

Reactants Conditions Product Reference
Substituted Picolinaldehyde, Amine, Formaldehyde Mild, Polar Solvents Imidazo[1,5-a]pyridinium Salt organic-chemistry.org

Synthesis of Chiral Imidazo[1,5-a]pyridine–Oxazoline (B21484) Ligands

A sophisticated class of bidentate ligands combines the imidazo[1,5-a]pyridine-3-ylidene NHC core with a chiral oxazoline auxiliary. These chiral imidazo[1,5-a]pyridine–oxazoline (IP-Ox) ligands are synthesized from readily available starting materials. acs.orgfigshare.com

The synthesis typically begins with a substituted 2-pyridinecarboxaldehyde, for example, 6-cyano-2-pyridinecarboxaldehyde. Reaction with a substituted aniline (B41778) furnishes an imine, which is then cyclized to form a cyano-substituted imidazolium chloride. acs.org The crucial step is the formation of the chiral oxazoline ring. This is achieved through a microwave-assisted condensation of the cyano-functionalized imidazolium salt with a variety of chiral 2-amino alcohols in the presence of a catalyst like zinc acetate. acs.orgfigshare.com This modular approach allows for the synthesis of a diverse family of ligands with varying steric and electronic properties. acs.org These chiral bidentate NHC-oxazoline ligands form stable complexes with metals like rhodium(I) and are effective catalysts for enantioselective reactions, such as the hydrosilylation of ketones. acs.orgfigshare.com

Formation of Bis-Heteroarene Ligands

The imidazo[1,5-a]pyridine scaffold, including its 7-methyl substituted variant, serves as a foundational unit for the construction of bis-heteroarene ligands. These ligands, which feature two imidazo[1,5-a]pyridine moieties connected by a linker, are of interest due to their potential applications in coordination chemistry and catalysis. nih.govacs.org A notable and straightforward method for creating such ligands involves a metal-free C–H functionalization approach. acs.org

This synthetic strategy utilizes formaldehyde or other aldehydes as a carbon source to insert a methylene (B1212753) or substituted methylene bridge between two molecules of an imidazo[1,5-a]pyridine derivative. nih.govacs.org The reaction proceeds via the C(sp²)–H functionalization of the imidazo[1,5-a]pyridine ring, typically at the C1 position, to form a C(sp²)–C(sp³)–C(sp²) bond linkage. nih.gov This method is advantageous for its simplicity and for avoiding the use of metal catalysts. nih.gov The resulting bis(imidazo[1,5-a]pyridyl)methane derivatives have been demonstrated to act as effective ligands. acs.org

The reaction is generally applicable to a wide range of substituted imidazo[1,5-a]pyridines, affording the corresponding bis-heteroarene products in moderate to good yields. nih.gov While the specific use of 7-methylimidazo[1,5-a]pyridine in these published examples is not always detailed, the general procedures apply to aryl-substituted and other derivatives of the core scaffold. nih.govacs.org The process involves stirring the imidazo[1,5-a]pyridine derivative with an aldehyde, often in a solvent like ethanol or even in an aqueous solution of formaldehyde, at room temperature. acs.org

The versatility of this method is further highlighted by its extension to various aryl aldehydes, which allows for the synthesis of a diverse library of bis(1-imidazo[1,5-a]pyridyl)arylmethanes. nih.govacs.org These compounds are part of the broader triarylmethane family, known for their unique properties and applications in materials science and as chemical probes. nih.govacs.org The reaction to form unsymmetrical bis-heteroaryl products has also been explored by reacting two different imidazo[1,5-a]pyridine derivatives with an aldehyde. acs.org

Table 1: Examples of Methylene-Bridged Bis-Imidazo[1,5-a]pyridines Synthesized via Metal-Free C-H Functionalization

Entry Imidazo[1,5-a]pyridine Reactant(s) Aldehyde Product Yield (%) Ref
1 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine Formaldehyde Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane 83% nih.gov
2 3-(Perfluorophenyl)imidazo[1,5-a]pyridine Formaldehyde Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane 79% nih.gov
3 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine Formaldehyde Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane 71% nih.gov
4 3-Phenylimidazo[1,5-a]pyridine (B186794) Benzaldehyde 1,1'-(Phenylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) 82% nih.gov
5 3-Phenylimidazo[1,5-a]pyridine m-Tolualdehyde 1,1'-(m-Tolylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) 71% nih.gov
6 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine & 3-(3-Fluorophenyl)imidazo[1,5-a]pyridine 3-Fluorobenzaldehyde 3-(3-Fluorophenyl)-1-((3-fluorophenyl)(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methyl)imidazo[1,5-a]pyridine - nih.govacs.org

Note: This table presents examples based on the general methodology for the imidazo[1,5-a]pyridine scaffold.

Other Significant Reaction Pathways and Transformations

Beyond the formation of bis-heteroarene ligands, the this compound scaffold undergoes several other important transformations, highlighting its versatility in synthetic chemistry. These reactions primarily involve its use as a precursor for catalytic ligands and its reactivity towards electrophiles.

A significant application of the imidazo[1,5-a]pyridine core is in the development of N-heterocyclic carbene (NHC) ligands. Imidazo[1,5-a]pyridinium salts, which are the precursors to these NHCs, can be synthesized efficiently through a three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde under mild conditions. organic-chemistry.org This methodology allows for the creation of a wide array of structurally diverse NHC ligands, including chiral and multidentate versions, which are highly valuable in homogeneous catalysis. organic-chemistry.org These NHC ligands can be complexed with metals like palladium to form well-defined, air- and moisture-stable precatalysts, such as [(NHC)Pd(cinnamyl)Cl] complexes. rsc.org These catalysts have demonstrated high reactivity in various cross-coupling reactions. rsc.org

In addition to NHC ligands, the imidazo[1,5-a]pyridine framework is used to synthesize phosphine-based ligands. 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been developed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Their synthesis can be achieved via two different routes starting from 2-aminomethylpyridine, ultimately involving a palladium-catalyzed phosphination reaction to introduce the phosphine (B1218219) group at the C1 position. nih.gov

The imidazo[1,5-a]pyridine ring system, being π-excessive, is susceptible to electrophilic substitution, with reactivity observed at both the C1 and C3 positions. researchgate.net A notable example is the reaction with ninhydrin. When the parent imidazo[1,5-a]pyridine is reacted with one equivalent of ninhydrin, a mixture of mono-adducts is formed, resulting from nucleophilic attack from C1 and C3 onto the central carbonyl carbon of ninhydrin. researchgate.net The major product is the C1-adduct. Using two equivalents of ninhydrin leads to the formation of a 1,3-bis-adduct. researchgate.net If the C1 position is blocked, as in 1-methylimidazo[1,5-a]pyridine, electrophilic substitution occurs exclusively at the C3 position. researchgate.net This reactivity pattern indicates that similar transformations would be expected for the this compound scaffold, with the precise outcome depending on the substitution at the C1 and C3 positions.

Advanced Spectroscopic and Structural Elucidation of 7 Methylimidazo 1,5 a Pyridine Analogues

High-Resolution NMR Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of imidazo[1,5-a]pyridine (B1214698) analogues in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques establish connectivity between atoms.

In the ¹H NMR spectrum of the parent imidazo[1,5-a]pyridine, the protons resonate in the aromatic region, with distinct chemical shifts that confirm the fused-ring structure. For example, in a DMSO-d₆ solution, the protons appear at δ = 8.33 (s, 1H, 3-H), 8.27 (d, J=7.0 Hz, 1H, 5-H), 7.48 (d, J=9.0 Hz, 1H, 8-H), 7.31 (s, 1H, 1-H), 6.70 (dd, J=6.6, 9.0 Hz, 1H, 7-H), and 6.57 (pseudo t, 1H, 6-H) ppm. researchgate.net The introduction of a methyl group at the C7 position in 7-methylimidazo[1,5-a]pyridine would characteristically introduce a singlet in the upfield region (typically δ 2.0–2.5 ppm) and induce shifts in the adjacent aromatic protons.

The ¹³C NMR spectrum provides complementary data. For the parent imidazo[1,5-a]pyridine, signals are observed at δ = 130.1 (C-8a), 126.4 (C-8a), 124.7 (C-3), 124.4 (C-5), 121.9 (C-8), 121.8 (C-1), 118.5 (C-7), and 112.7 (C-6) ppm. researchgate.net In substituted analogues, such as 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine, the carbon signals are distributed across a wider range, reflecting the more complex electronic environment. mdpi.com

Advanced 2D-NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. ipb.ptmdpi.com COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying long-range (2-3 bond) correlations, which helps to piece together the entire molecular framework and confirm the position of substituents on the imidazo[1,5-a]pyridine core. ipb.pt

CompoundNucleusSolventChemical Shifts (δ, ppm)Source
Imidazo[1,5-a]pyridine¹HDMSO-d₆8.33 (3-H), 8.27 (5-H), 7.48 (8-H), 7.31 (1-H), 6.70 (7-H), 6.57 (6-H) researchgate.net
Imidazo[1,5-a]pyridine¹³CDMSO-d₆130.1 (C-8a), 124.7 (C-3), 124.4 (C-5), 121.9 (C-8), 121.8 (C-1), 118.5 (C-7), 112.7 (C-6) researchgate.net
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine¹HCDCl₃8.72 (H-5), 8.63 (H-py), 8.30-8.35 (H-py), 8.25 (H-py), 7.93 (H-py), 7.68-7.75 (H-Ar), 7.09 (H-py), 6.94 (H-8), 6.68 (H-6) mdpi.com
2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one¹HCDCl₃9.32 (1H, CH), 7.32–8.60 (3H, Ar), 2.48 (3H, CH₃) iucr.org
2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one¹³CCDCl₃174.45, 150.22, 141.32, 135.67, 131.04, 123.55, 118.66, 118.21, 116.32, 21.56 iucr.org

Note: Data for imidazo[1,2-a]pyridine (B132010) isomer provided for comparison of a 7-methyl substituted analogue.

Mass Spectrometry for Molecular Formula Validation (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of synthesized compounds. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are routinely employed for the analysis of imidazo[1,5-a]pyridine analogues. nih.gov

ESI-MS is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. mdpi.comiucr.org For more rigorous structural validation, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which enables the unambiguous determination of the molecular formula. researchgate.netnih.gov This is crucial for distinguishing between isomers and confirming that the correct elemental composition has been achieved during synthesis. For example, in the characterization of imidazo[1,5-a]pyridine-hydrazone derivatives, HRMS was essential for confirming their proposed structures. nih.gov

CompoundTechniqueIonCalculated m/zFound m/zSource
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridineESI-MS[M+H]⁺272.11272.06 mdpi.com
2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one*ESI-MS[M+H]⁺-229.18 iucr.org
(3-Methylpyridin-2-yl)(phenyl)methanol**HRMS (ESI-Orbitrap)[M+H]⁺200.1070200.1068 nih.gov

Note: Data for imidazo[1,2-a]pyridine isomer provided for comparison. **Note: Data for a precursor to imidazo[1,5-a]pyridine analogues.*

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together to form a crystal lattice.

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. X-ray crystallography elucidates these interactions in detail. In the crystal structure of a hydrated imidazo[1,2-a]pyridine derivative, for example, molecules form dimeric units through C—H⋯O interactions, which are then linked into larger assemblies by water molecules via O—H⋯N and O—H⋯O hydrogen bonds. nih.goviucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide valuable information about the functional groups present. nih.goviucr.org

For imidazo[1,5-a]pyridine derivatives, the IR spectra typically show characteristic bands corresponding to C-H, C=C, and C=N stretching and bending vibrations. nih.gov For example, in a series of imidazo[1,2-a]pyridine derivatives (a related isomeric system), the C=N stretching vibration appears as an intense band around 1589-1645 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of a methyl group appears at slightly lower wavenumbers (e.g., ~2900 cm⁻¹). nih.govresearchgate.net The region between 1100 and 1650 cm⁻¹ is often complex, containing multiple bands from the stretching modes of the fused heterocyclic rings. researchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. aps.org Analysis of the vibrational spectra of pyridine (B92270) itself shows characteristic ring breathing modes (e.g., around 990-1030 cm⁻¹) that are also expected in fused systems like imidazopyridines. ethz.ch

Compound Type / AnalogueVibrational ModeWavenumber (cm⁻¹)Source
Imidazo[1,2-a]pyridine-based gold complexν(C=N)1589 nih.gov
2-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine hydrateν(O-H)3388 nih.gov
2-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine hydrateν(Ar, C-H)3143 nih.gov
2-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine hydrateν(C-H)2899, 2845 nih.gov
2-(adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine hydrate*ν(Ar, C=C)1645, 1449 nih.gov

Note: Data for imidazo[1,2-a]pyridine isomers provided for comparison.

Optical Spectroscopy for Electronic Transitions (UV-Vis Absorption and Fluorescence Emission)

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of imidazo[1,5-a]pyridine analogues. These compounds are known to be highly fluorescent, making them interesting for applications in materials science and bio-imaging. mdpi.comresearchgate.net

The UV-Vis absorption spectra of imidazo[1,5-a]pyridine derivatives typically feature intense absorption bands in the UV region (250-380 nm), which are attributed to π-π* electronic transitions within the conjugated heterocyclic system. mdpi.com In a series of imidazo[1,5-a]pyridine-based probes, monomeric species showed absorption maxima around 305–325 nm, while more conjugated dimeric structures had batochromically shifted maxima near 380 nm. mdpi.com

Upon excitation, many of these compounds exhibit strong fluorescence emission, often with a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is a desirable property for fluorescent probes. mdpi.commdpi.com The emission color and quantum yield (a measure of emission efficiency) can be finely tuned by modifying the substituents on the imidazo[1,5-a]pyridine core. For example, introducing a pyridine ring in place of a benzene (B151609) ring was found to increase the fluorescence quantum yield from 0.12 to 0.38 in an apolar solvent. mdpi.com Coordination to metal ions like zinc(II) or boron(III) can also significantly alter the photophysical properties, leading to bright blue-emitting complexes with high quantum yields. nih.govresearchgate.net

Compound TypeSolventλabs (nm)λem (nm)Quantum Yield (Φ)Source
Imidazo[1,5-a]pyridine Dimeric Probe (dyphenyl analog 2)Toluene~380~4800.12 mdpi.com
Imidazo[1,5-a]pyridine Dimeric Probe (asymmetrical analog 3)Toluene~380~4800.18 mdpi.com
Imidazo[1,5-a]pyridine Dimeric Probe (dipyridil analog 4)Toluene~380~4800.38 mdpi.com
Imidazo[1,5-a]pyridine-hydrazone derivativesDCM/ACN290-450Similar for all derivatives- nih.gov
Boron-spiro derivative of (imidazo[1,5-a]pyridin-3-yl)phenolate---Good nih.gov

Theoretical and Computational Investigations of 7 Methylimidazo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of imidazo[1,5-a]pyridine (B1214698) systems, offering deep insights into their electronic characteristics and potential applications.

DFT calculations are frequently employed to understand the electronic structure and predict the reactivity of novel compounds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the electron-donating and electron-accepting capabilities of a molecule, respectively. For instance, in a study of imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT calculations at the B3LYP/6-311G(d) level of theory were used to determine global and local reactivity descriptors. scirp.org These calculations showed that the presence of electron-donating groups enhances the nucleophilic character of the molecule, while electron-withdrawing groups make them more susceptible to nucleophilic attack. scirp.org Specifically, the carbon at position 5 of the imidazo[1,2-a]pyridine (B132010) ring was identified as a potent nucleophilic center, and the β-carbon of the keto-ethylenic system was pinpointed as a primary electrophilic site. scirp.org

In another example, DFT analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV. iucr.org The distribution of these frontier orbitals indicated the π character of the aromatic rings and the σ character of the bromine atoms. iucr.org Such studies are vital for predicting sites of electrophilic and nucleophilic attack, guiding the synthesis of new derivatives.

DFT and its time-dependent extension (TD-DFT) are invaluable for predicting and interpreting the photophysical properties of molecules, such as their absorption and emission spectra. These calculations have been applied to various imidazo[1,5-a]pyridine-based systems to understand their fluorescence and phosphorescence.

For example, TD-DFT calculations were performed on boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenol (B47542) ligands to elucidate the nature of their electronic transitions. mdpi.com These calculations showed that the absorption processes involved not only the frontier orbitals but also contributions from HOMO-1, HOMO-2, and LUMO+1. mdpi.com Similarly, studies on homoleptic tris-cyclometalated Ir(III) complexes containing a modified 3-(2,6-dimethylphenyl)-7-methylimidazo[1,2-f]phenanthridine ligand utilized DFT to understand how substituents at the 7-position affect the excited-state properties. nih.govacs.org The introduction of electron-donating or electron-withdrawing groups was found to significantly alter the excited-state nature of these complexes by influencing the inductive effect. nih.govacs.orgbohrium.com This theoretical insight is crucial for designing materials with tailored photophysical properties for applications like organic light-emitting diodes (OLEDs). nih.govacs.orgbohrium.com

Investigations into dimeric imidazo[1,5-a]pyridines have also used DFT to estimate frontier orbital energies, which correlate with their fluorescent properties. researchgate.net Furthermore, a combined experimental and theoretical approach on imidazo[1,5-a]pyridine-based fluorophores demonstrated how DFT could establish structure-property relationships, predicting emission wavelengths based on the substituents on the heterocyclic ring. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 7-methylimidazo[1,5-a]pyridine, might interact with a biological target.

In the development of novel inhibitors for the Bromodomain and Extraterminal Domain (BET) family of proteins, molecular docking was used to elucidate the structure-activity relationship of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives. nih.govresearchgate.net These studies helped to explain the key interactions between the inhibitors and the BRD4 protein, a member of the BET family. researchgate.net For instance, docking studies of a potent inhibitor, compound 14a , provided a detailed understanding of its binding mode within the BRD4 active site. researchgate.net

Similarly, in the design of dipeptidyl peptidase-4 (DPP4) inhibitors based on the 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide scaffold, X-ray crystallography confirmed the binding mode of an active compound, which was consistent with computational predictions. acs.org Molecular docking has also been instrumental in the development of antagonists for the neuropeptide S receptor, where it helped in the design of imidazo-pyridinium analogs with improved potency. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how a molecule's chemical structure relates to its biological activity (SAR) or its physicochemical properties (SPR) is fundamental to medicinal chemistry and materials science. Computational studies play a significant role in guiding and interpreting these investigations.

For imidazo[1,5-a]pyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. For example, the exploration of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BET inhibitors involved extensive SAR studies to identify compounds with high potency. nih.gov The substitution pattern on the imidazo[1,5-a]pyridine core has been shown to be critical. For instance, in the development of DPP4 inhibitors, replacing an aryl substitution with a more polar carboxylic ester or amide on the imidazole (B134444) ring of an azolopyrimidine series led to increased DPP4 binding activity. acs.org

In the context of visceral leishmaniasis, SAR and SPR studies of a series of imidazopyridines revealed a strong correlation between selectivity and the electronic nature of substituents. acs.org A methoxy (B1213986) group at the 6-position of the imidazo[1,2-a]pyridine core was found to provide the best selectivity index. acs.org

Furthermore, the unique structural features of imidazo[1,5-a]pyridines and their derivatives suggest specific interactions with biological systems, which is a key consideration in the development of new therapeutic agents. acs.org The study of how different substituents on the pyridine (B92270) ring affect the reaction outcomes and biological activities is an ongoing area of research. acs.org

The following table summarizes some of the key compounds and their reported activities, illustrating the practical outcomes of SAR studies.

CompoundTargetActivityReference
Compound 28 BRD4IC50 = 33 nM nih.gov
Compound 14a BRD4(1)IC50 = 350 nM researchgate.net
Compound 14a BRD4(2)IC50 = 290 nM researchgate.net
(+)-24s DPP4Potent inhibitor acs.org

Biological and Pharmacological Relevance of 7 Methylimidazo 1,5 a Pyridine Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of the 7-methylimidazo[1,5-a]pyridine class have emerged as a significant area of interest in the development of novel anti-cancer agents. Their therapeutic potential is highlighted by their activity against various cancer-related biological targets. Research has shown that these compounds can inhibit critical enzymes and proteins that are essential for the growth and survival of tumor cells, leading to anti-proliferative effects and the induction of cell death.

Bromodomain and Extraterminal Domain (BET) Family Inhibition

A key mechanism through which certain derivatives exert their anti-cancer effects is by inhibiting the Bromodomain and Extraterminal Domain (BET) family of proteins. beilstein-journals.orgacs.org These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a fundamental role in regulating the transcription of genes, including critical oncogenes. beilstein-journals.orgacs.org By blocking the activity of BET proteins, specifically BRD4, these compounds can disrupt the transcriptional program that drives cancer cell growth.

A series of derivatives incorporating a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core, a structure related to this compound, have been synthesized and identified as potent inhibitors of BRD4. researchgate.netnih.gov For instance, one promising compound, referred to as compound 10j, demonstrated robust inhibition of both the first and second bromodomains of BRD4, BRD4(1) and BRD4(2), with IC₅₀ values of 130 nM and 76 nM, respectively. researchgate.netnih.gov Another notable inhibitor from a similar series, compound 28, also showed excellent BRD4-inhibitory activity with an IC₅₀ value of 33 nM. beilstein-journals.orgmdpi.com Further optimization led to the discovery of compound 17, which displayed a potent IC₅₀ of 30 nM against BRD4(1). mdpi.com

Table 1: BRD4 Inhibition Potency of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Compound Target IC₅₀ (nM)
Compound 10j BRD4(1) 130
BRD4(2) 76
Compound 28 BRD4 33
Compound 17 BRD4(1) 30

IC₅₀ represents the half-maximal inhibitory concentration.

The BET family of proteins, particularly BRD4, is a critical regulator of gene transcription, including key oncogenes such as c-Myc and Bcl-2. acs.orgrjsocmed.com By inhibiting BRD4, this compound derivatives can effectively suppress the expression of these cancer-promoting genes. acs.orgrjsocmed.com This disruption of oncogenic transcription pathways is a primary mechanism behind the anti-proliferative effects observed with these compounds, making BRD4 an attractive target for antitumor therapies. researchgate.netrjsocmed.com

Topoisomerase II Inhibition

The imidazo[1,5-a]pyridine (B1214698) core is recognized as a privileged scaffold in medicinal chemistry and is found in compounds with potent biological activities. beilstein-journals.org Notably, this structure is a key component of the potent antitumor agent C-1311, which functions by inhibiting topoisomerase II. beilstein-journals.org Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for processes like DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers cell death in cancer cells. While much of the recent research has focused on the BET-inhibitory properties of derivatives, the foundational role of the imidazo[1,5-a]pyridine scaffold as a topoisomerase II inhibitor highlights another important mechanism for its anti-cancer potential.

In Vitro Anti-Proliferation Effects on Various Tumor Cell Lines (e.g., HL-60, MV4-11, BxPc3)

Derivatives based on the this compound framework have demonstrated significant anti-proliferative activity across a range of human tumor cell lines in laboratory settings. Specifically, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have shown potent effects. Compound 10j strongly inhibited the growth of the human acute promyelocytic leukemia cell line (HL-60) and the acute monocytic leukemia cell line (MV4-11), with IC₅₀ values of 0.57 µM and 0.18 µM, respectively. researchgate.netnih.gov Another derivative, compound 28, also exhibited potent anti-proliferative effects in HL-60 cells, with an IC₅₀ of 110 nM (or 0.11 µM). beilstein-journals.orgmdpi.com Further studies with compound 17 showed robust anti-proliferation in HL-60 cells (IC₅₀ = 45 nM) and in the human pancreatic cancer cell line BxPc3. mdpi.com

Table 2: Anti-Proliferative Activity of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Compound Cell Line Cancer Type IC₅₀
Compound 10j HL-60 Acute Promyelocytic Leukemia 0.57 µM
MV4-11 Acute Monocytic Leukemia 0.18 µM
Compound 28 HL-60 Acute Promyelocytic Leukemia 110 nM
BxPc3 Pancreatic Cancer -
Compound 17 HL-60 Acute Promyelocytic Leukemia 45 nM
BxPc3 Pancreatic Cancer -

IC₅₀ represents the half-maximal inhibitory concentration, a measure of a compound's potency in inhibiting cell growth.

Induction of Apoptosis Pathways

A crucial component of the anti-cancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in tumor cells. Evasion of apoptosis is a hallmark of cancer, and therapeutic agents that can reactivate this process are highly valuable.

Studies have shown that these compounds can trigger apoptosis through various molecular pathways. For example, one derivative of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one was found to effectively trigger apoptosis in BxPc3 pancreatic cancer cells by modulating the intrinsic apoptotic pathway. beilstein-journals.org Another study on an imidazo[1,2-a]pyridine (B132010) derivative demonstrated that it induced apoptosis in colon cancer cells through the upregulation of the PTEN gene and downregulation of the AKT signaling pathway, leading to the cleavage of caspase-3, a key executioner of apoptosis. Furthermore, flow cytometry analysis has confirmed that these compounds can cause cell cycle arrest, a state that often precedes apoptosis. The induction of apoptosis has been visually confirmed through methods like Hoechst staining, which reveals characteristic nuclear condensation and fragmentation in treated cancer cells.

Neuro-Pharmacological and Central Nervous System (CNS) Activities

Derivatives of the imidazo[1,5-a]pyridine class have shown notable engagement with the central nervous system, with research highlighting their potential in treating complex neurological and psychiatric conditions.

Research in Alzheimer's Disease

The quest for effective treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder, has led researchers to explore novel chemical entities. Imidazo[1,5-a]pyridine derivatives have been identified as promising candidates, particularly as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor. nih.gov Partial agonism of the 5-HT4 receptor is considered a potential therapeutic strategy for both symptomatic relief and disease modification in cognitive disorders associated with AD. nih.gov

A significant study focused on the design, synthesis, and structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives as 5-HT4R partial agonists. nih.gov Through optimization of their absorption, distribution, metabolism, and excretion (ADME) properties, a lead compound, designated as compound 5a , was identified. This compound demonstrated potent, selective, and brain-penetrant 5-HT4 partial agonist activity. nih.gov Furthermore, it showed efficacy in animal models of cognition, suggesting its potential for both symptomatic and disease-modifying effects in AD. nih.gov

While not specific to the 7-methyl variant, research into other imidazopyridine derivatives further underscores the potential of this scaffold in Alzheimer's research. For instance, N-cyclohexylimidazo[1,2-a]pyridine derivatives have been investigated as multi-target-directed ligands for AD, exhibiting inhibitory activity against BACE1 and cholinesterases, as well as antioxidant properties. nih.gov The broader class of imidazopyridines has been reviewed as powerful modulators for various CNS dysfunctions, including Alzheimer's disease. doi.org

General Hypnotic Potentials (for related imidazopyridines)

Certain imidazopyridine derivatives are well-established for their hypnotic properties, used in the treatment of insomnia. The most prominent example is Zolpidem, an imidazo[1,2-a]pyridine derivative that acts as a hypnotic agent. jmaterenvironsci.com The hypnotic activity of such compounds is generally attributed to their interaction with GABA-A receptors in the CNS. jmaterenvironsci.com

The exploration for novel non-benzodiazepine hypnotics has led to the synthesis of various heterocyclic compounds, including those structurally related to imidazopyridines. For example, researchers have synthesized and investigated pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential drugs for insomnia. researchgate.net This highlights the ongoing interest in heterocyclic systems that can offer hypnotic effects with potentially improved profiles over existing treatments. While direct research on the hypnotic potential of this compound is not extensively documented, the known properties of related imidazopyridines suggest that this scaffold could be a basis for the development of new CNS-acting agents with hypnotic capabilities.

Anti-Infective Potentials

The this compound scaffold and its relatives have demonstrated significant promise in the fight against a range of infectious agents, including viruses, bacteria, and fungi.

Anti-AIDS Research

The search for novel anti-HIV agents has explored a variety of heterocyclic compounds. Research into derivatives of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] jmaterenvironsci.comnih.govbenzodiazepin-2(1H)-one (TIBO) has shown significant anti-HIV-1 activity. acs.orgscilit.comacs.org These TIBO derivatives, which incorporate a methylated imidazo-fused ring system, represent a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Furthermore, a series of substituted imidazo[1,5-b]pyridazines have been synthesized and evaluated for their inhibitory action against the HIV-1 reverse transcriptase. nih.gov One derivative, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone , exhibited exceptional activity with an IC50 of 0.65 nM. nih.gov A number of compounds in this series also demonstrated the ability to inhibit HIV-1 replication in vitro. nih.gov Although these compounds belong to the imidazo[1,5-b]pyridazine (B2384543) and more complex TIBO families, their structural relation to this compound suggests that this scaffold could be a valuable starting point for the design of new anti-HIV agents.

Antibacterial Efficacy

Imidazopyridine derivatives have shown a broad spectrum of antibacterial activity. nih.govbohrium.com Research has specifically highlighted the antibacterial potential of 7-methyl substituted imidazopyridine derivatives.

A study on new Schiff base derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine revealed interesting antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Proteus species. jmaterenvironsci.com Another investigation into 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives found that the presence of a methyl group at the 7-position of the imidazo[1,2-a]pyridine core enhanced antibacterial activity. rsc.org

The antibacterial potential of various imidazopyridine derivatives is summarized in the table below.

Derivative ClassBacterial StrainsKey Findings
Schiff bases of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amineGram-positive and Gram-negative bacteriaShowed interesting antibacterial activity, particularly against Proteus strain. jmaterenvironsci.com
3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridinesE. coli, S. aureus, S. typhiA methyl group at the 7-position increased antibacterial activity. rsc.org
Imidazo[1,2-a]pyridine-based pyran bis-heterocyclesVarious bacterial strainsPotent antibacterial agents targeting cell wall synthesis. nih.gov
2H-chromene-based imidazopyridine derivativesKlebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, Escherichia coliPotent peptide deformylase inhibitors with antibacterial activity. nih.gov

Antifungal Properties

The antifungal potential of imidazopyridine derivatives has also been an area of active investigation. Studies have demonstrated the efficacy of these compounds against various pathogenic fungi.

For instance, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger. researchgate.net Another study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives, which were screened for their effects against a panel of human pathogenic Candida species. nih.gov One compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) , exhibited very strong inhibitory activity. nih.gov

The antifungal activities of different imidazopyridine derivatives are presented in the following table.

Derivative ClassFungal StrainsKey Findings
Imidazo[1,2-a]pyridine derivativesAspergillus nigerEvaluated for in vitro antifungal activity. researchgate.net
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivativesCandida albicans, Candida glabrata, Candida krusei, etc.Showed strong inhibitory activity, with one derivative being particularly potent. nih.gov
Schiff bases of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amineYeasts and mouldsEvaluated for antifungal activity using micro-dilution tests. jmaterenvironsci.com
General Imidazo[1,2-a]pyridine derivativesVarious fungal strainsModerate antifungal activities observed in several studies. eprajournals.com

Antiviral Investigations

The broad class of imidazopyridines has been a subject of interest in the search for new antiviral agents. mdpi.commdpi.com Studies have shown that derivatives of the imidazopyridine skeleton possess a range of antiviral activities. mdpi.comimist.ma While much of the research has focused on the imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine core and its derivatives have also been investigated for their potential in antiviral drug discovery. nih.gov For example, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their antiviral properties. acs.org Further research has explored various imidazo[4,5-b]pyridine derivatives, with some showing selective, albeit moderate, activity against the respiratory syncytial virus (RSV). mdpi.com

Antiprotozoal Screening

Imidazopyridine-based compounds have demonstrated notable potential as antiprotozoal agents. imist.manih.gov The heterocyclic system is a versatile scaffold for developing compounds active against various protozoan parasites. mdpi.com Research into imidazo[1,2-a]pyridine-chalcone conjugates revealed activity against several kinetoplastids, including Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. uantwerpen.be Specifically, dicationic imidazo[1,2-a]pyridines have been highlighted as a class of antiprotozoal agents. nih.gov The inherent biological activity of the imidazo[1,5-a]pyridine scaffold also suggests its potential as a source for novel antiprotozoal drug candidates. plos.org

Anti-Inflammatory and Analgesic Properties

The imidazopyridine nucleus is a well-established pharmacophore associated with anti-inflammatory and analgesic effects. imist.manih.gov Numerous studies have confirmed that derivatives of fused imidazole (B134444) and pyridine (B92270) rings can exhibit these properties, which are not always characteristic of the individual heterocyclic components. imist.ma Research dating back several decades identified imidazo[1,2-a]pyridine derivatives with significant analgesic, anti-inflammatory, and antipyretic activities. nih.gov More recent work has continued to explore this potential, with various synthetic derivatives of imidazo[1,2-a]pyridines and related structures like pyrazolines showing noteworthy anti-inflammatory activity in preclinical models. derpharmachemica.com The development of l,2,4-triazolo[l,5-a]pyridines, another related fused heterocyclic system, has also yielded compounds with anti-inflammatory and analgesic properties. imist.ma

Immunosuppressant Activity

Certain derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as having immunosuppressive properties. A key example is Pirmagrel, an imidazo[1,5-a]pyridine derivative that acts as a cytotoxic immunosuppressant and an inhibitor of DNA synthesis. researchgate.net Immunosuppressive agents function by inhibiting or preventing the activity of the immune system and are critical in applications such as preventing the rejection of transplanted organs and treating autoimmune diseases. nih.gov Classical cytotoxic immunosuppressants often work by inhibiting DNA synthesis, which affects the clonal expansion of lymphocytes. nih.gov Pirmagrel's activity also involves the inhibition of thromboxane (B8750289) synthetase.

Dipeptidyl Peptidase-4 (DPP4) Inhibition (for related imidazopyrimidine derivatives)

Dipeptidyl peptidase-4 (DPP4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus. Inhibitors of this enzyme, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and decreases glucagon (B607659) levels in a glucose-dependent manner.

While the most common DPP4 inhibitors belong to other chemical classes, patent literature has identified imidazo[1,5-a]pyrimidine (B3256623) and imidazo[1,5-a]pyridine as potential scaffolds for developing novel DPP4 inhibitors. Furthermore, significant research has focused on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold. Structure-activity relationship (SAR) studies led to the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as highly potent and selective DPP4 inhibitors. The optimization of this series resulted in compounds with excellent inhibitory activity and favorable pharmacokinetic profiles.

Below is a table of representative imidazo[1,2-a]pyrimidine derivatives and their DPP4 inhibitory potencies.

CompoundDPP4 Ki (nM)
200 1.1
201 0.3

This table displays the in vitro inhibitory constant (Ki) of select imidazopyrimidine derivatives against the DPP4 enzyme. Data sourced from mdpi.com.

Mechanisms of Action: Interaction with Specific Biological Targets (Enzymes, Receptors)

Derivatives of this compound and its structural analogs exert their pharmacological effects by interacting with a variety of specific biological targets, including critical enzymes involved in cell regulation and disease progression.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

A significant area of research has focused on derivatives of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, a closely related scaffold, as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. researchgate.netebi.ac.uk BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, making it an attractive target for cancer therapy. researchgate.netebi.ac.uk Several compounds from this class have demonstrated high potency in inhibiting BRD4 and have shown significant anti-proliferative effects in cancer cell lines. nih.govebi.ac.uk

The table below summarizes the inhibitory activity of key 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives against BRD4.

CompoundTargetIC50 (nM)
10j BRD4(1)130
BRD4(2)76
14a BRD4(1)350
BRD4(2)290
17 BRD4(1)30
28 BRD433

This table presents the half-maximal inhibitory concentration (IC50) values for select 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives against BRD4 bromodomains. Data sourced from researchgate.netnih.govebi.ac.uknih.govacs.org.

Topoisomerase II Inhibition

The imidazo[1,5-a]pyridine core is a component of the potent antitumor agent C-1311, an imidazoacridinone derivative. researchgate.net C-1311 functions as an inhibitor of topoisomerase II, a critical enzyme that alters DNA topology during replication and transcription. researchgate.net By stabilizing the enzyme-DNA cleavage complex, topoisomerase II inhibitors prevent the re-ligation of the DNA strands, leading to cell death in rapidly dividing cancer cells.

Cysteine Protease Inhibition

Derivatives of 1-pyridylimidazo[1,5-a]pyridine have been identified as novel inhibitors of papain-like cysteine proteases. plos.org These enzymes are implicated in the progression of various diseases. Kinetic characterization of these compounds revealed their potential to act as effective inhibitors. plos.org

The table below shows the inhibitory constants (Ki) and IC50 values for these derivatives against papain.

CompoundKi (μM)IC50 (μM)
3a 13.7013.40
3b 23.2021.17
3c 90.0094.50
3d 99.3096.50

This table displays the in vitro inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) of 1-pyridylimidazo[1,5-a]pyridine derivatives against the cysteine protease papain. Data sourced from plos.org.

Advanced Applications of 7 Methylimidazo 1,5 a Pyridine and Its Derivatives

Materials Science and Optoelectronic Devices

The unique photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives, such as high quantum yields and significant Stokes shifts, make them attractive candidates for various applications in materials science and optoelectronics. researchgate.netincemc.ro These properties are tunable based on the substituents on the heterocyclic core. researchgate.net However, specific studies detailing the integration of 7-Methylimidazo[1,5-a]pyridine into these technologies are not extensively reported.

Imidazo[1,5-a]pyridine derivatives are recognized for their potential use in organic light-emitting diodes (OLEDs). incemc.ro Their inherent fluorescence and the ability to form stable metal complexes are key characteristics for developing emissive materials. researchgate.net For instance, iridium(III) complexes based on substituted imidazo-phenanthridine ligands, which share a similar heterocyclic core, have been investigated as phosphorescent dopants in blue PHOLEDs. bohrium.comacs.orgbohrium.com One such study focused on an iridium complex with a 3-(2,6-dimethylphenyl)-7-methylimidazo[1,2-f]phenanthridine ligand, demonstrating its potential for achieving efficient blue electroluminescence. acs.orgchinesechemsoc.org However, there is a lack of specific research focusing on the application of this compound as a standalone component or ligand in OLEDs.

The broad absorption and intense emission characteristics of imidazo[1,5-a]pyridine derivatives make them suitable for use in luminescent downshifting (LDS) layers, which can enhance the efficiency of solar cells. researchgate.netmdpi.com Trifluoromethylated imidazo[1,5-a]pyridine derivatives have been synthesized and shown to have tunable quantum yields and large Stokes shifts, both in solution and when embedded in a polymeric matrix, properties that are highly desirable for LDS applications. researchgate.net These studies highlight the potential of the imidazo[1,5-a]pyridine scaffold in this area, although specific investigations into this compound for this purpose are not found in the reviewed literature.

The photoluminescent properties of imidazo[1,5-a]pyridine derivatives have been studied in various environments, including polymeric films. researchgate.net For example, organic-inorganic hybrid salts containing 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium and 2-methylimidazo[1,5-a]pyridinium cations have been successfully immobilized in cross-linked polyurethane films. rsc.org These films exhibited stable blue photoluminescence, demonstrating the utility of the imidazo[1,5-a]pyridine core in creating solid-state emissive materials. rsc.org The presence of a positive charge in some derivatives has been shown to be crucial in preventing aggregation in polymeric films, which can quench fluorescence. While these findings are promising for the broader class of compounds, specific studies on the photoluminescent behavior of this compound in polymeric matrices are lacking.

Sensing Technologies

The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it a versatile platform for the development of chemical sensors. researchgate.net

Compounds based on the imidazo[1,5-a]pyridine structure have been investigated as photoluminescent sensors. beilstein-journals.orgbeilstein-journals.org Their emission properties can be modulated by the presence of specific analytes, making them suitable for detection applications. researchgate.net For instance, some derivatives have been explored as fluorescent probes in biological systems, such as liposome (B1194612) models, due to their sensitivity to the surrounding environment. mdpi.com Despite the general applicability of the parent scaffold in sensing, there is no specific literature detailing the development or application of this compound as a photoluminescent sensor.

Design of Fluorescent Probes

The rigid, compact structure and notable photophysical characteristics of the imidazo[1,5-a]pyridine core make it an excellent candidate for the development of fluorescent probes. mdpi.comnih.gov These compounds are known for their intense emission, high photo and thermal stability, and large Stokes shifts (the difference between the absorption and emission maxima), a desirable feature that helps to minimize self-quenching and improves signal-to-noise ratio in fluorescence measurements. researchgate.netmdpi.com

Researchers have synthesized various imidazo[1,5-a]pyridine-based fluorophores, demonstrating that their emission properties can be finely tuned by introducing different substituents. mdpi.comacs.org For instance, the synthesis of 1-alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines has yielded compounds with fluorescence maxima ranging from 458 nm to 560 nm. acs.org Boron difluoride complexes of (imidazo[1,5-a]pyridine-3-yl)phenols are another class of derivatives that display strong blue fluorescence emission with significant Stokes shifts and good quantum yields. mdpi.comuninsubria.it The photophysical properties of these derivatives make them suitable for a variety of sensing applications. mdpi.com

A key application is in the development of probes for biological membranes. Studies have shown that certain imidazo[1,5-a]pyridine fluorophores exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment. mdpi.comnih.gov This has been exploited to monitor the dynamics, hydration, and fluidity of lipid bilayers in liposome models, which serve as artificial cell membranes. mdpi.comnih.gov Furthermore, a specialized near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine donor has been designed for detecting and imaging sulfur dioxide (SO₂) in mitochondria and in living mice, showcasing the scaffold's potential for in vivo applications. mdpi.com

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Derivative Class Fluorescence Maxima (λem) Quantum Yield (ΦF) Solvent
1-Alkynyl-3-arylimidazo[1,5-a]pyridines 458–560 nm 0.08–0.26 Chloroform
1-Alkenyl-3-arylimidazo[1,5-a]pyridines 479–537 nm 0.03–0.13 Chloroform
Boron difluoride (imidazo[1,5-a]pyridin-3-yl)phenols 410–460 nm up to 0.33 Various

This table is interactive. You can sort and filter the data.

Catalysis

Imidazo[1,5-a]pyridine derivatives, specifically imidazo[1,5-a]pyridin-3-ylidenes, have emerged as a significant class of N-heterocyclic carbene (NHC) ligands in catalysis. oup.comresearchgate.net These ligands are valued for their strong σ-bonding capabilities and tunable electronic properties, making them effective alternatives to traditional phosphine (B1218219) ligands in a variety of transition metal-catalyzed transformations. acs.org The unique bicyclic structure of these ligands can influence the coordination sphere around the metal center, impacting catalytic activity and selectivity. researchgate.net

Application of Imidazo[1,5-a]pyridine Ligands in Transition Metal Catalysis

Imidazo[1,5-a]pyridin-3-ylidene ligands (often called IPCs) possess a distinct electronic structure characterized by strong π-accepting properties. oup.comrsc.org This π-accepting character arises from a hybrid orbital involving the carbene's vacant p-orbital and a π* orbital of the fused pyridine (B92270) ring. rsc.org This feature allows them to stabilize metal centers and modulate their reactivity.

These ligands have been successfully employed in complexes with a range of transition metals, including rhodium, palladium, and titanium. rsc.orgrsc.orgacs.org For example, rhodium complexes bearing these ligands have been shown to be effective catalysts for the polymerization of phenylacetylene, a reaction that demonstrates the ligand's strong π-accepting nature. rsc.org Titanium complexes supported by imidazo[1,5-a]pyridine-containing pyrrolyl ligands have proven to be active pre-catalysts for the hydroamination of alkynes and the ring-opening polymerization of ε-caprolactone. rsc.org Additionally, palladium complexes with chiral imidazo[1,5-a]pyridin-3-ylidene/thioether ligands have been used in asymmetric allylic alkylation reactions, achieving high enantioselectivity. acs.org

Enantioselective Hydrosilylation of Ketones

A particularly successful application of imidazo[1,5-a]pyridine-based ligands is in the rhodium-catalyzed enantioselective hydrosilylation of ketones. acs.orgfigshare.com For this purpose, a versatile class of chiral bidentate ligands has been developed, fusing the imidazo[1,5-a]pyridine-3-ylidene backbone with a chiral oxazoline (B21484) auxiliary. acs.orgfigshare.com

These chiral NHC-oxazoline ligands form stable complexes with rhodium(I), which are highly efficient and selective catalysts for the asymmetric reduction of a broad range of ketones, including structurally diverse aryl alkyl, dialkyl, and heteroaryl ketones. acs.orgfigshare.comdoi.org The reaction typically proceeds with high yields and good to excellent enantioselectivities. acs.org Optimization studies have shown that these catalyst systems are effective even at low catalyst loadings. acs.org The modular synthesis of these ligands allows for easy modification of their steric and electronic properties, enabling the fine-tuning of the catalyst for different substrates. acs.org

Table 2: Enantioselective Hydrosilylation of Various Ketones Using a Rh(I)-Imidazo[1,5-a]pyridine-Oxazoline Catalyst

Ketone Substrate Product Yield (%) Enantiomeric Excess (ee %)
Acetophenone >95 90
4-Methoxyacetophenone >95 92
4-Chloroacetophenone >95 93
2-Acetylnaphthalene >95 95
2-Acetylthiophene >95 80
Benzyl methyl ketone 64 80

Data sourced from studies on rhodium(I) complexes with imidazo[1,5-a]pyridine–oxazoline ligands. acs.org This table is interactive. You can sort and filter the data.

Confocal Microscopy and Bioimaging Emitters

The favorable photophysical properties of imidazo[1,5-a]pyridine derivatives make them highly suitable for applications in advanced biological imaging. unito.itmdpi.com Their intense fluorescence, high quantum yields, and good biocompatibility have led to their successful use as fluorescent labels for confocal microscopy. unito.itmdpi.com

To enhance their utility in biological systems, derivatives have been specifically designed with functional groups, such as carboxylic acids, to increase water solubility and provide a site for conjugation to biomolecules. unito.it These tailored fluorescent probes have been effectively used for cell imaging applications. For example, they have demonstrated good permeability through the cell wall and plasma membrane of Arabidopsis thaliana (thale cress) seedlings, allowing for efficient internalization and imaging of inner plant tissues. unito.it They have also been applied for in vitro imaging of mouse fibroblast cells, retaining strong fluorescence in the aqueous cellular environment. unito.it

The versatility of the imidazo[1,5-a]pyridine scaffold also allows for the development of probes that operate in the near-infrared (NIR) window, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. mdpi.com An NIR fluorescent probe based on this scaffold was successfully used to image SO₂ in living SKOV-3 cells, zebrafish, and mice, highlighting the potential of these compounds as critical tools for visualizing biological processes in living organisms. mdpi.com

Conclusion and Future Research Directions

Emerging Trends in Synthesis and Derivatization

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the 7-methylimidazo[1,5-a]pyridine core. Recent research has moved beyond traditional condensation reactions to embrace more sophisticated and atom-economical strategies.

One significant trend is the development of novel cyclization reactions. For instance, a new method utilizing bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in conjunction with para-toluenesulfonic acid (p-TsOH·H₂O) has been developed for the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs through a Ritter-type reaction. acs.org This approach involves the reaction of pyridinylmethanol derivatives with various nitriles, offering a broad substrate scope and good to excellent yields. acs.org Another innovative approach involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated, providing a new route to the imidazo[1,5-a]pyridine core under relatively harsh conditions. beilstein-journals.org

Furthermore, C-H functionalization has emerged as a powerful tool for derivatization, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. A metal-free approach for methylene (B1212753) insertion has been reported, enabling the formation of bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives. acs.org This method, which can use formaldehyde (B43269) as both a reagent and solvent, represents a greener and more efficient strategy for creating complex molecules from the basic scaffold. acs.org

Future efforts will likely focus on:

Catalyst Development: Exploring more abundant and environmentally benign metal catalysts or advancing metal-free catalytic systems for C-H activation and cyclization. acs.org

Flow Chemistry: Adapting existing and new synthetic routes to continuous flow processes to enhance scalability, safety, and efficiency.

Diversity-Oriented Synthesis: Creating libraries of this compound derivatives with diverse substitution patterns to accelerate the discovery of new functions.

Identification of Novel Biological Targets and Therapeutic Applications

While the broader imidazo[1,5-a]pyridine scaffold is known for its biological activity, including as a topoisomerase II inhibitor, the specific therapeutic potential of the 7-methyl substituted variant is an area ripe for investigation. beilstein-journals.org Research on structurally related compounds provides a roadmap for future exploration. For example, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) are widely studied for their anti-cancer, anti-tubercular, and antiviral activities. nih.govnih.gov More closely related, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. nih.gov

The future identification of novel biological targets for this compound derivatives will likely involve:

High-Throughput Screening: Testing diverse compound libraries against a wide array of biological targets, including kinases, epigenetic proteins, and viral enzymes.

Phenotypic Screening: Identifying compounds that produce a desired effect in cell-based models, followed by target deconvolution to understand the mechanism of action.

Fragment-Based Drug Discovery: Using smaller fragments of the this compound scaffold to identify binding interactions with protein targets, which can then be built upon to create potent inhibitors.

A key opportunity lies in exploring this scaffold for applications in neurodegenerative diseases and as antiviral or anti-parasitic agents, areas where related heterocycles have shown promise. researchgate.net

Advancements in Materials Science and Catalytic Innovations

The unique electronic properties and structural rigidity of the imidazo[1,5-a]pyridine framework make it an attractive candidate for applications in materials science and catalysis. beilstein-journals.orgresearchgate.net A significant area of advancement is the use of this skeleton to create stable N-heterocyclic carbenes (NHCs). researchgate.net These NHCs can act as ligands in coordination chemistry, forming transition metal complexes used in catalysis. beilstein-journals.orgresearchgate.net

The photophysical properties of these compounds are also a major area of interest. Derivatives of imidazo[1,5-a]pyridine have demonstrated potential as fluorescent probes and in technological applications such as organic light-emitting diodes (OLEDs). researchgate.net The synthesis of a 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium salt, a derivative with an extended aromatic system, highlights the investigation into their optical properties for such applications. mdpi.com

Future research in this domain is expected to focus on:

Novel NHC Ligands: Designing and synthesizing new NHC ligands based on the this compound core with tailored steric and electronic properties for specific catalytic transformations.

Luminescent Materials: Systematically studying the structure-property relationships to develop highly efficient and stable emitters for next-generation OLEDs and sensors. researchgate.net

Organic Electronics: Investigating the potential of these compounds in other electronic applications, such as thin-layer field-effect transistors. researchgate.net

Integration of Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in the study of heterocyclic compounds. For the this compound scaffold, computational methods can accelerate the research and development cycle significantly. Molecular docking studies have already been employed to explain the structure-activity relationship of related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors, demonstrating the predictive power of these techniques. nih.gov

The integration of computational design will be crucial for future progress and is expected to involve:

Virtual Screening: Using docking simulations to screen large virtual libraries of this compound derivatives against known protein targets, prioritizing compounds for synthesis and biological testing.

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to predict the electronic, optical, and reactive properties of new derivatives, guiding the design of novel materials and catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with biological activity or physical properties, enabling the rational design of more potent and effective compounds.

The synergy between computational prediction and experimental validation will be key to efficiently navigating the vast chemical space of possible this compound derivatives.

Challenges and Opportunities for Future Research in this compound Chemistry

The chemistry of this compound is poised for significant growth, but it is not without its challenges. Overcoming these hurdles will unlock numerous opportunities for innovation.

Challenges:

Synthetic Selectivity: Developing synthetic methods that allow for precise control over regioselectivity, especially in C-H functionalization reactions on the pyridine (B92270) and imidazole (B134444) rings.

Biological Specificity: For therapeutic applications, a major challenge is designing derivatives that are highly selective for their intended biological target to minimize off-target effects and toxicity.

Scalability and Cost: Transitioning novel, elegant synthetic methods from laboratory-scale to industrial production in a cost-effective and sustainable manner remains a persistent challenge. acs.org

Opportunities:

Therapeutic Potential: There is a vast, largely unexplored opportunity to screen this compound derivatives against a wide range of diseases, from cancer to infectious diseases. nih.govnih.gov

Multifunctional Materials: The scaffold's unique properties offer the potential to create multifunctional materials that combine, for example, luminescence with catalytic activity.

Green Chemistry: A significant opportunity exists to develop and implement greener synthetic protocols, utilizing safer solvents, reducing waste, and employing catalytic over stoichiometric reagents. acs.org

Q & A

Q. Experimental Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., ethanol/DMF mixtures improve crystallinity) .

Advanced Research: How can computational methods guide the design of imidazo[1,5-a]pyridine-based inhibitors?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinities. For example, pyridylimidazo[1,5-a]pyridine derivatives were optimized using DFT to study charge transfer effects in enzyme inhibition .
  • Molecular docking : Screen derivatives against target proteins (e.g., JAK1/2 kinases) using software like AutoDock Vina. Validate with kinetic assays (e.g., Lineweaver-Burk plots for inhibition constants) .
  • Thermodynamic analysis : Use ΔG values from papain inhibition studies to correlate structural modifications with activity .

Q. Data Contradiction Note :

  • Discrepancies in computed vs. experimental binding energies may arise from solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) .

Basic Research: What spectroscopic techniques are critical for characterizing imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aldehydic protons at δ 9.8–10.2 ppm; aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₈H₉N₃ at m/z 147.2) .
  • X-ray crystallography : Resolve π-stacking and hydrogen-bonding interactions (e.g., C–H⋯N contacts in triazolopyridines) .

Q. Best Practices :

  • For fluorophores, measure Stokes shifts (>100 nm common in imidazo[1,5-a]pyridines) and quantum yields (Φ) using integrating spheres .

Advanced Research: How can microwave-assisted synthesis enhance imidazo[1,5-a]pyridine yields?

Methodological Answer:

  • Reduced reaction time : Microwave irradiation (e.g., 100°C, 20 min) accelerates cyclization vs. conventional reflux (3–6 hrs) .
  • Improved selectivity : Controlled heating minimizes side products (e.g., over-oxidation).
  • Case Study : Pyridinium salts synthesized via microwave showed enhanced fluorescence quantum yields (Φ = 0.45 vs. 0.32 for thermal methods) .

Q. Limitations :

  • Scale-up challenges require flow reactor adaptation.

Basic Research: What are the safety protocols for handling hazardous reagents in imidazo[1,5-a]pyridine synthesis?

Methodological Answer:

  • Toxic reagents : Replace TMDP (highly toxic) with PIFA/I₂-KI for oxidative cyclization .
  • Waste disposal : Segregate halogenated byproducts (e.g., Br-containing intermediates) and use licensed waste management services .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment for POCl₃ reactions .

Advanced Research: How are imidazo[1,5-a]pyridine derivatives evaluated for antibacterial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., 7-bromo groups) to enhance membrane penetration .
  • Mechanistic studies : Use fluorescence microscopy to track cellular uptake or β-galactosidase assays for membrane integrity .

Q. Data Conflict :

  • Discrepancies in MIC values may arise from efflux pump activity; combine with efflux inhibitors (e.g., PAβN) .

Advanced Research: How do crystallographic studies inform the design of imidazo[1,5-a]pyridine-based materials?

Methodological Answer:

  • π-Stacking analysis : X-ray diffraction reveals intermolecular distances (e.g., 3.4–3.6 Å for triazolopyridines), guiding solid-state optoelectronic material design .
  • Packing motifs : For OLEDs, align molecular dipoles via C–H⋯π interactions to enhance charge transport .

Case Study : Europium complexes with pyridylimidazo[1,5-a]pyridine ligands showed dual emission (λₑₘ = 450 nm and 610 nm) due to ligand-centered and metal-ligand charge transfer .

Basic Research: What are the key steps in optimizing HPLC purification for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Column selection : Use C18 reverse-phase columns for polar analogs (e.g., carboxamides).
  • Mobile phase : Gradient elution with 0.1% TFA in acetonitrile/water improves resolution .
  • Detection : UV at 254 nm (for aromatic systems) or 280 nm (amide bonds) .

Q. Troubleshooting :

  • Broad peaks may indicate tautomerism; use acidic buffers to stabilize protonation states .

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